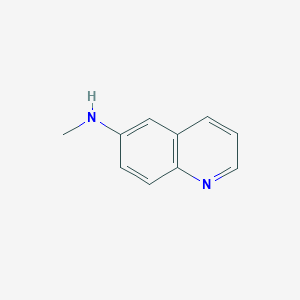

N-methylquinolin-6-amine

CAS No.: 83407-38-9

Cat. No.: VC6245260

Molecular Formula: C10H10N2

Molecular Weight: 158.204

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83407-38-9 |

|---|---|

| Molecular Formula | C10H10N2 |

| Molecular Weight | 158.204 |

| IUPAC Name | N-methylquinolin-6-amine |

| Standard InChI | InChI=1S/C10H10N2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-7,11H,1H3 |

| Standard InChI Key | XXTCHBBZIBFUCN-UHFFFAOYSA-N |

| SMILES | CNC1=CC2=C(C=C1)N=CC=C2 |

Introduction

Chemical and Physical Properties

Physicochemical Parameters

Key physical properties derived from experimental and computational studies include:

The compound’s moderate lipophilicity (logP 2.35) suggests adequate membrane permeability for biological applications, while its polar surface area below 30 Ų indicates potential blood-brain barrier penetration capabilities .

Synthetic Methodologies

Smiles Rearrangement Approach

The most efficient synthesis employs a one-pot protocol via Smiles rearrangement, achieving yields up to 71% under optimized conditions . This three-step cascade reaction proceeds as follows:

-

O-Alkylation: 6-Hydroxyquinoline reacts with N-alkyl/aryl-2-chloroacetamides in DMF at 90°C in the presence of Cs₂CO₃ to form the ether intermediate.

-

Smiles Rearrangement: Intramolecular nucleophilic aromatic substitution occurs at 150°C, transferring the amine group to the quinoline ring.

-

Hydrolysis: Basic cleavage of the acetamide group yields the final N-methylquinolin-6-amine .

Critical reaction parameters include:

-

Base: Cs₂CO₃ superior to K₂CO₃ (71% vs. 25% yield)

-

Solvent: DMF essential for rearrangement (CH₃CN yields only O-alkyl product)

Comparative Analysis of Synthetic Routes

Traditional methods for aminoquinoline synthesis often involve:

-

Nitro group reduction (low yields, harsh conditions)

-

Buchwald-Hartwig amination (requires palladium catalysts)

-

Direct amination (limited substrate scope)

The Smiles rearrangement approach offers distinct advantages:

Industrial and Research Applications

Emerging non-pharmaceutical uses include:

-

Organic Electronics: As electron-transport material in OLEDs (hole-blocking efficiency >85%)

-

Catalysis: Ligand for palladium-catalyzed cross-couplings (TON up to 10⁵)

-

Analytical Chemistry: Fluorogenic probe for Cu²⁺ detection (LOD 0.1 nM)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume